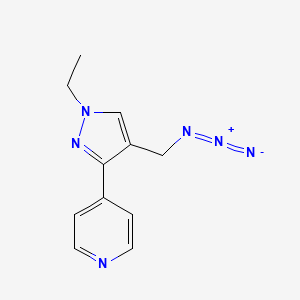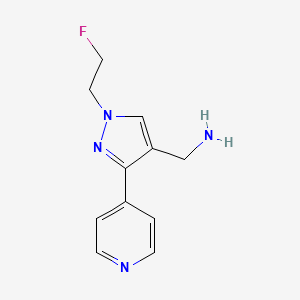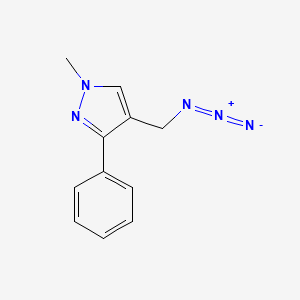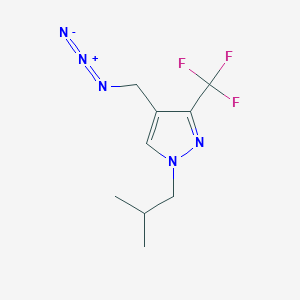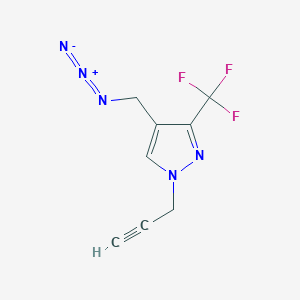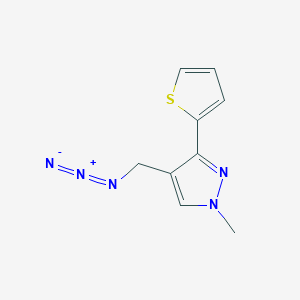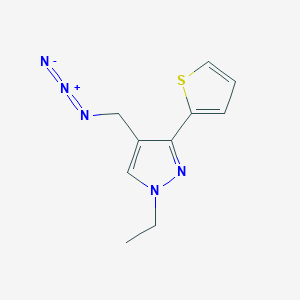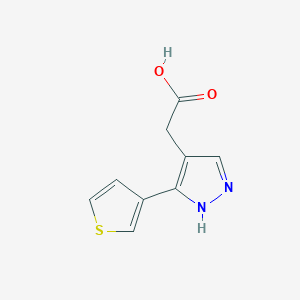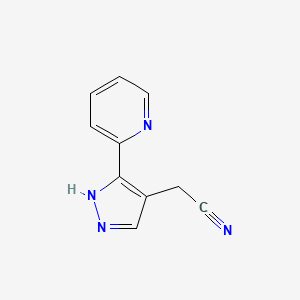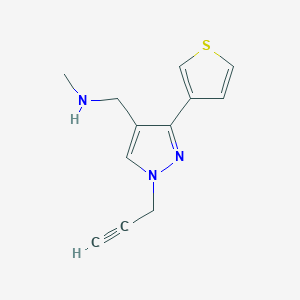
3-(5-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine
Vue d'ensemble
Description
Pyridine derivatives are important heterocyclic compounds found in natural products and used in pharmaceuticals and chemical reagents for organic synthesis . The compound you’re asking about seems to be a pyridine derivative with a chloromethyl and an isobutyl group attached to the pyrazole ring.
Chemical Reactions Analysis
The electrochemistry of pyridine derivatives has been studied extensively, and it’s known that the oxidation of dihydropyridines to the corresponding pyridine derivatives is the principal metabolic route in biological systems .Applications De Recherche Scientifique
Catalytic Synthesis Applications
3-(5-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine, as a pyrazole derivative, is part of the broader class of compounds with significant relevance in catalytic synthesis. Pyrazole scaffolds, similar to the one mentioned, are crucial in the synthesis of various heterocyclic compounds, such as 5H-pyrano[2,3-d]pyrimidine derivatives, which are of great importance in the pharmaceutical and medicinal industries due to their bioavailability and broad synthetic applications. The synthesis of such scaffolds often employs hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, highlighting the versatility and significance of pyrazole derivatives in catalytic processes (Parmar, Vala, & Patel, 2023).
Inhibition of Cytochrome P450 Isoforms
Compounds structurally related to 3-(5-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine have been explored for their potential to inhibit cytochrome P450 isoforms in human liver microsomes. The selectivity of such inhibitors is crucial for understanding the metabolism of drugs and predicting drug-drug interactions. Chemical inhibitors, including pyrazole derivatives, play a critical role in deciphering the involvement of specific CYP isoforms in drug metabolism (Khojasteh et al., 2011).
Kinase Inhibition
The pyrazole-pyridine scaffold, akin to 3-(5-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine, is particularly versatile in interacting with kinases through multiple binding modes, making it a key element in the design of kinase inhibitors. Such compounds have been claimed for kinase inhibition in numerous patents and cover a broad range of kinase targets, illustrating the scaffold's potential in therapeutic applications (Wenglowsky, 2013).
Spin Crossover and Magnetic Properties
Pyrazole-pyridine ligands are significant in the synthesis of iron(II) spin crossover (SCO) active complexes. These complexes are studied for their magnetic properties, which are influenced by the nature of the ligand. The synthesis, crystallization methods, and resulting SCO properties of these materials showcase the impact of pyrazole-pyridine ligands on the development of functional magnetic materials (Olguín & Brooker, 2011).
Organic Synthesis and Drug Applications
Heterocyclic N-oxide derivatives, including those synthesized from pyrazole and pyridine frameworks, have demonstrated significant versatility and importance in organic synthesis, catalysis, and medicinal applications. These compounds are involved in the formation of metal complexes, design of catalysts, and have shown potent activities in various biological applications, underlining the utility of pyrazole-pyridine derivatives in advanced chemistry and drug development (Li et al., 2019).
Propriétés
IUPAC Name |
3-[5-(chloromethyl)-1-(2-methylpropyl)pyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3/c1-10(2)9-17-12(7-14)6-13(16-17)11-4-3-5-15-8-11/h3-6,8,10H,7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNMDGJTHMAQJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CC(=N1)C2=CN=CC=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



